molecular formula C20H25N3O3 B5466694 2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one

2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one

Cat. No. B5466694
M. Wt: 355.4 g/mol
InChI Key: VYKUBRCXBFIXAJ-UHFFFAOYSA-N
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Description

The compound “2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a type of oxygen-containing heterocycle, and a 1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane moiety, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The chromen-4-one moiety would likely contribute to the compound’s aromaticity, while the 1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane moiety would introduce a degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the electron-rich nature of the chromen-4-one moiety and the presence of multiple nitrogen atoms in the 1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and nitrogen atoms would likely make this compound relatively polar .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the bioactive nature of the chromen-4-one and 1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane moieties. Additionally, studies could be conducted to optimize its synthesis and further investigate its physical and chemical properties .

properties

IUPAC Name

2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane-4-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-21-9-7-20(8-10-21)14-23(12-11-22(20)2)19(25)18-13-16(24)15-5-3-4-6-17(15)26-18/h3-6,13H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKUBRCXBFIXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCN2C)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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